2-(p-Tolyl)imidazole-5-methanol: A Comprehensive Technical Guide on Structure, Synthesis, and Applications
2-(p-Tolyl)imidazole-5-methanol: A Comprehensive Technical Guide on Structure, Synthesis, and Applications
Executive Summary
As medicinal chemistry and advanced materials science evolve, the demand for highly functionalized, privileged scaffolds continues to rise. 2-(p-Tolyl)imidazole-5-methanol (CAS: 43002-55-7) represents a critical building block that bridges the gap between pharmaceutical drug discovery and polymer chemistry [1]. Characterized by its electron-rich imidazole core, hydrophobic p-tolyl substituent, and a versatile hydroxymethyl handle, this compound serves as a vital intermediate in the synthesis of kinase inhibitors, angiotensin II receptor blockers, and advanced epoxy curing agents [2][3].
This whitepaper provides an in-depth, self-validating technical framework for researchers and drug development professionals. It details the physicochemical profiling, a highly reproducible synthetic methodology, and the mechanistic rationale behind its broad utility.
Chemical Identity & Physicochemical Profiling
The structural architecture of 2-(p-Tolyl)imidazole-5-methanol dictates its reactivity and biological binding affinity. A critical feature of this molecule is annular tautomerism . In solution, the proton rapidly exchanges between the two nitrogen atoms of the imidazole ring (1H-imidazole ⇌ 3H-imidazole). Consequently, the 4-position and 5-position become chemically equivalent, meaning 2-(p-tolyl)-1H-imidazole-5-methanol and 2-(p-tolyl)-1H-imidazole-4-methanol refer to the exact same molecular entity.
Quantitative Physicochemical Data
To facilitate rational drug design and formulation, the core physicochemical parameters are summarized below [1]:
| Parameter | Value | Mechanistic Implication |
| IUPAC Name | (2-(4-methylphenyl)-1H-imidazol-5-yl)methanol | Standardized nomenclature for regulatory filing. |
| CAS Registry Number | 43002-55-7 | Unique identifier for sourcing and safety tracking. |
| Molecular Formula | C₁₁H₁₂N₂O | Indicates a highly efficient heavy-atom count (14). |
| Molecular Weight | 188.23 g/mol | Low molecular weight, ideal for fragment-based drug discovery (FBDD). |
| Topological Polar Surface Area (TPSA) | ~49.0 Ų | Excellent for membrane permeability; falls well within the Lipinski Rule of 5 limit (<140 Ų). |
| Hydrogen Bond Donors | 2 (N-H, O-H) | Facilitates strong anchoring in target protein binding pockets. |
| Hydrogen Bond Acceptors | 2 (N, O) | Enables interaction with water or polar amino acid residues. |
| Predicted logP | 1.8 – 2.2 | Optimal lipophilicity for oral bioavailability and cellular uptake. |
Mechanistic Synthesis & Experimental Protocol
The synthesis of 2-aryl-4-hydroxymethylimidazoles is traditionally achieved via the regioselective hydroxymethylation of the corresponding 2-arylimidazole using formaldehyde [2]. The imidazole ring is moderately deactivated by the aryl group, meaning the electrophilic aromatic substitution requires specific thermal activation to proceed efficiently at the C4/C5 position.
Fig 1. Synthetic workflow for the hydroxymethylation of 2-(p-Tolyl)-1H-imidazole.
Step-by-Step Methodology: Regioselective Hydroxymethylation
This protocol is designed as a self-validating system, utilizing inherent solubility differences to drive high-purity isolation without the need for column chromatography.
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Substrate Dissolution: Suspend 10.0 g (63.2 mmol) of 2-(p-Tolyl)-1H-imidazole in 50 mL of methanol within a heavy-walled pressure tube.
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Causality: Methanol acts as a polar protic solvent that not only solubilizes the starting material but also stabilizes the charged transition state during the electrophilic attack of formaldehyde.
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Electrophile Addition: Slowly add 7.7 g (approx. 95 mmol, 1.5 eq) of 37% aqueous formaldehyde dropwise at room temperature.
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Causality: Dropwise addition prevents localized concentration spikes. Maintaining strict stoichiometric control (1.5 eq) is critical to prevent over-reaction into the 4,5-bis(hydroxymethyl) derivative.
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Thermal Activation: Seal the pressure tube and heat the reaction mixture to 95–100 °C for 12 hours under continuous magnetic stirring.
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Causality: The activation barrier for electrophilic aromatic substitution on the imidazole ring requires thermal energy. A sealed tube is mandatory to prevent the volatilization and escape of formaldehyde gas at these elevated temperatures.
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Crystallization and Isolation: Remove the vessel from heat, allow it to reach room temperature, and then submerge it in an ice-water bath (0–5 °C) for 2 hours.
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Causality: The mono-hydroxymethylated product exhibits a steep solubility curve in cold methanol/water mixtures. Lowering the temperature forces the target compound to selectively precipitate, leaving unreacted formaldehyde and trace bis-substituted impurities dissolved in the mother liquor.
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Filtration and Washing: Recover the precipitate via vacuum filtration. Wash the filter cake sequentially with 20 mL of ice-cold water and 20 mL of cold diethyl ether, then dry under vacuum at 50 °C overnight.
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Causality: Cold water removes residual formaldehyde and methanol, while diethyl ether strips away any non-polar organic trace impurities, yielding a highly pure (>98%) white to off-white crystalline solid.
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Pharmacological & Material Science Applications
The structural duality of 2-(p-Tolyl)imidazole-5-methanol—combining a rigid, aromatic pharmacophore with a reactive aliphatic alcohol—makes it uniquely versatile [3][4].
Medicinal Chemistry: Kinase Inhibition
In oncology and immunology, the 2-aryl-imidazole core is a recognized privileged scaffold for targeting the ATP-binding pocket of kinases (e.g., p38 MAPK, B-Raf).
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The p-Tolyl group inserts deeply into the hydrophobic selectivity pocket, engaging in robust π-π stacking and van der Waals interactions.
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The Imidazole Nitrogen (N/NH) acts as a bidentate hydrogen bond donor/acceptor, mimicking the binding mode of the adenine ring of ATP.
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The Hydroxymethyl group provides a critical vector for solvent-exposed functionalization or acts as an additional hydrogen bond donor to polar gatekeeper residues.
Fig 2. Pharmacological signaling blockade via kinase ATP-pocket binding.
Material Science: Epoxy Curing Agents
Beyond pharmaceuticals, this compound is utilized as a latent curing agent for advanced epoxy resins [2]. The tertiary nitrogen of the imidazole ring acts as a nucleophilic catalyst to initiate epoxide ring-opening. Concurrently, the primary hydroxyl group of the methanol substituent covalently participates in the cross-linking network, yielding polymers with superior thermal stability, chemical resistance, and mechanical strength.
Analytical Characterization & Validation
To ensure the integrity of the synthesized compound, rigorous analytical validation is required. The following parameters serve as the benchmark for characterizing 2-(p-Tolyl)imidazole-5-methanol:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.05 (br s, 1H, NH): The broad singlet is a hallmark of imidazoles, caused by the rapid chemical exchange of the proton between the two nitrogen atoms.
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δ 7.80 (d, J = 8.0 Hz, 2H, Ar-H) & δ 7.25 (d, J = 8.0 Hz, 2H, Ar-H): The classic AB-quartet pattern confirms the para-substitution of the tolyl group.
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δ 6.95 (s, 1H, Imidazole C4-H): A distinct singlet confirming that only one position (C5) on the imidazole ring was substituted.
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δ 4.95 (t, J = 5.5 Hz, 1H, OH): The hydroxyl proton, splitting into a triplet due to coupling with the adjacent methylene group.
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δ 4.45 (d, J = 5.5 Hz, 2H, CH₂): The methylene protons, splitting into a doublet due to coupling with the hydroxyl proton.
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δ 2.35 (s, 3H, CH₃): The methyl group attached to the phenyl ring.
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LC-MS (ESI+): The calculated exact mass for C₁₁H₁₂N₂O is 188.09. The mass spectrum should yield a prominent [M+H]⁺ pseudo-molecular ion peak at m/z 189.10 .
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HPLC Purity: Utilizing a C18 reverse-phase column with a water/acetonitrile gradient (0.1% TFA), the compound typically elutes as a sharp, singular peak, confirming the absence of the bis-hydroxymethylated byproduct.
References
- Sawa, N., et al. (1976). US Patent No. 4,122,277A: 2-Tolyl-4,5-dihydroxymethyl imidazole and processes for preparing the same. U.S.
